molecular formula C13H20ClNO4S3 B2917901 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097894-18-1

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2917901
CAS No.: 2097894-18-1
M. Wt: 385.94
InChI Key: GTTPVIIUKQDTKW-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine core. The sulfonyl groups are then introduced through sulfonylation reactions using appropriate sulfonyl chlorides and reaction conditions such as elevated temperatures and the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives or other oxidized products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperidine positions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, reduced forms of the compound, and substituted piperidine derivatives.

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine has found applications in several scientific research areas:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The piperidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

  • 1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid

  • 1-(5-Chlorothiophen-2-yl)propene-2-sulfonyl chloride

  • 1-(5-chlorothiophen-2-yl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine

Uniqueness: 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine is unique due to its specific combination of sulfonyl groups and the piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4S3/c1-10(2)9-21(16,17)11-4-3-7-15(8-11)22(18,19)13-6-5-12(14)20-13/h5-6,10-11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTPVIIUKQDTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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